4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile is a synthetic organic compound classified as a quinoline derivative. This compound features a quinoline ring system fused with a benzonitrile moiety, which is significant due to the diverse biological activities associated with quinoline derivatives. These compounds have been extensively researched for their potential therapeutic applications, particularly in fields such as medicinal chemistry and pharmacology.
The compound can be sourced from chemical suppliers and databases such as PubChem, which provides detailed information regarding its structure and properties.
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structures. Its specific classification includes:
The synthesis of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile typically involves cyclization reactions. A common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride. These methods allow for the construction of the quinoline framework necessary for the compound's activity.
The reaction conditions often require careful control of temperature and reaction time to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance production efficiency on an industrial scale.
The molecular structure of 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile can be described using its IUPAC name and structural formula. The compound consists of a quinoline core attached to a benzonitrile group through an amino methyl linkage.
Key structural data includes:
The compound participates in various chemical reactions typical of quinoline derivatives. Notably, it acts as a potent inhibitor of phosphodiesterase III A (PDE3A), which is vital for modulating cyclic adenosine monophosphate (cAMP) levels in cells.
Upon inhibition of PDE3A, there is an increase in cAMP levels leading to enhanced signaling pathways associated with cardiac muscle contraction and other physiological processes. This mechanism highlights its potential therapeutic roles in cardiovascular health and possibly other conditions.
The primary mechanism of action involves the inhibition of phosphodiesterase III A. By blocking this enzyme, 4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile leads to elevated cAMP levels within cells.
In cardiac muscle cells specifically, increased cAMP activates protein kinase A (PKA), which subsequently phosphorylates calcium channels in the sarcoplasmic reticulum. This phosphorylation results in increased calcium release and stronger contractions of heart muscle fibers.
The compound is characterized by its crystalline structure with a white to almost-white appearance. It exhibits solubility in organic solvents such as dimethyl sulfoxide and methanol but shows limited solubility in water.
Key chemical properties include:
These properties are essential for its handling in laboratory settings and potential applications in pharmaceutical formulations.
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile has several promising applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4